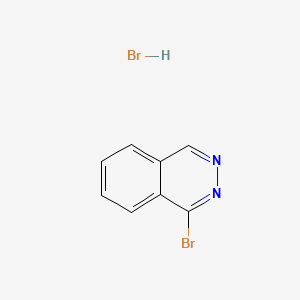

1-Bromophthalazine hydrobromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H6Br2N2 |

|---|---|

Molecular Weight |

289.95 g/mol |

IUPAC Name |

1-bromophthalazine;hydrobromide |

InChI |

InChI=1S/C8H5BrN2.BrH/c9-8-7-4-2-1-3-6(7)5-10-11-8;/h1-5H;1H |

InChI Key |

CKPLSJVGQDFLKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2Br.Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1 Bromophthalazine Hydrobromide

Direct Halogenation Strategies: Optimization and Mechanistic Considerations

Direct halogenation of the phthalazine (B143731) core presents a potentially atom-economical route to 1-bromophthalazine (B1282270). However, the electronic nature of the phthalazine ring system poses challenges in terms of reactivity and regioselectivity.

The direct electrophilic bromination of the parent phthalazine molecule is not a commonly employed method for the synthesis of 1-bromophthalazine. The phthalazine ring, being a diazine, is an electron-deficient heteroaromatic system. The two nitrogen atoms exert a deactivating effect on the ring, making it less susceptible to attack by electrophiles. Standard electrophilic aromatic substitution conditions often require harsh reagents and high temperatures, which can lead to low yields and the formation of complex mixtures of products.

Mechanistically, electrophilic attack on the phthalazine ring is predicted to be challenging. The nitrogen atoms withdraw electron density from the carbocyclic ring, reducing its nucleophilicity. Furthermore, under acidic conditions typically used for bromination, the nitrogen atoms are likely to be protonated, further deactivating the ring towards electrophilic substitution.

Controlling the regioselectivity of direct bromination to favor the 1-position of phthalazine is a significant synthetic hurdle. In electrophilic aromatic substitution reactions of N-heterocycles, the position of substitution is governed by the stability of the resulting intermediate (the sigma complex or arenium ion). For phthalazine, theoretical considerations suggest that electrophilic attack is more likely to occur on the benzene (B151609) ring rather than the pyridazine (B1198779) ring. Within the benzene ring, the positions are not equivalent, and a mixture of isomers would be expected. The presence of the electron-withdrawing pyridazine ring fused to the benzene ring directs electrophilic attack to the 5- and 8-positions. Therefore, achieving selective bromination at the 1-position through direct electrophilic attack on unsubstituted phthalazine is highly improbable.

Once 1-bromophthalazine is synthesized, the formation of its hydrobromide salt is a straightforward acid-base reaction. 1-Bromophthalazine, possessing basic nitrogen atoms in the heterocyclic ring, readily reacts with hydrobromic acid (HBr). This is often achieved by treating a solution of 1-bromophthalazine in a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297), with a solution of HBr. The resulting 1-bromophthalazine hydrobromide salt is typically a solid that precipitates from the reaction mixture and can be isolated by filtration. In some synthetic procedures, the hydrobromide salt is formed in situ during the work-up of the reaction that generates the 1-bromophthalazine. For instance, if the bromination reaction is quenched with an acidic aqueous solution containing bromide ions, the hydrobromide salt may precipitate directly.

A documented procedure for the formation of the hydrobromide salt involves the reaction of 2H-1-phthalazinone with phosphorous oxybromide. The product obtained from this reaction is the hydrobromide salt of 1-bromophthalazine, which can be collected by filtration after cooling the reaction mixture. thieme-connect.de

Indirect Synthetic Routes from Substituted Phthalazines

Given the challenges associated with direct bromination, indirect synthetic routes starting from substituted phthalazines are the more common and reliable methods for preparing 1-bromophthalazine. These methods involve the conversion of a precursor functional group at the 1-position into a bromine atom.

A common strategy for the synthesis of 1-bromophthalazine is through a halogen exchange reaction, often starting from the more readily available 1-chlorophthalazine (B19308). The chlorine atom at the 1-position of the phthalazine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent nitrogen atom.

The Finkelstein reaction, or a variation thereof, can be employed for this transformation. In a typical procedure, 1-chlorophthalazine is treated with a source of bromide ions, such as sodium bromide (NaBr) or potassium bromide (KBr), in a suitable solvent. The choice of solvent is crucial to drive the equilibrium towards the desired product. The mechanism involves the nucleophilic attack of the bromide ion on the carbon atom bearing the chlorine, proceeding through a Meisenheimer-like intermediate. The departure of the chloride ion yields 1-bromophthalazine. While specific conditions for the conversion of 1-chlorophthalazine to 1-bromophthalazine are not extensively detailed in readily available literature, the general principles of aromatic Finkelstein reactions suggest the use of polar aprotic solvents and potentially a catalyst to facilitate the exchange. researchgate.netorganic-chemistry.org

Table 1: Reagents for Halogen Exchange Reactions

| Starting Material | Reagent | Product | Notes |

|---|---|---|---|

| 1-Chlorophthalazine | Sodium Bromide (NaBr) | 1-Bromophthalazine | Typically performed in a polar aprotic solvent. |

The conversion of phthalazinone (a hydroxy-phthalazine tautomer) or aminophthalazine derivatives into 1-bromophthalazine represents a robust and frequently utilized synthetic strategy.

From Hydroxy-Phthalazine Derivatives (Phthalazinones):

2H-1-Phthalazinone, which exists in tautomeric equilibrium with 1-hydroxyphthalazine, is a common precursor for the synthesis of 1-halophthalazines. The hydroxyl group can be converted into a good leaving group, which is then displaced by a bromide ion. A well-established method involves the treatment of 2H-1-phthalazinone with a brominating agent such as phosphorus oxybromide (POBr3) or a mixture of phosphorus pentabromide (PBr5) and phosphorus oxybromide. thieme-connect.de

A detailed procedure describes the reaction of 2H-1-phthalazinone with phosphorous oxybromide in a mixture of diethyl ether and tetrahydrofuran. The reaction is stirred at room temperature and then heated to 55-60°C. Upon cooling, the this compound salt precipitates as a pale-yellowish solid. thieme-connect.de

Table 2: Synthesis of this compound from 2H-1-Phthalazinone

| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|

From Amino-Phthalazine Derivatives:

1-Aminophthalazine can be converted to 1-bromophthalazine via the Sandmeyer reaction. This classic transformation in aromatic chemistry involves the diazotization of the primary amino group followed by displacement with a bromide ion, typically using a copper(I) bromide catalyst. uomustansiriyah.edu.iqlibretexts.orgresearchgate.netnih.govnih.gov

The first step is the diazotization of 1-aminophthalazine, which is achieved by treating it with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrobromic acid (HBr) at low temperatures (0-5°C). This forms the corresponding diazonium salt. The subsequent addition of a solution of copper(I) bromide (CuBr) in HBr to the diazonium salt solution induces the decomposition of the diazonium group with the evolution of nitrogen gas and the formation of 1-bromophthalazine. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical which then abstracts a bromine atom from a copper(II) species.

Table 3: General Steps for Sandmeyer Reaction of 1-Aminophthalazine

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Diazotization | 1-Aminophthalazine, NaNO2, HBr | 1-Phthalazinediazonium Bromide |

Reductive Debromination and Subsequent Re-bromination for Purity Enhancement

Achieving high purity is crucial for pharmaceutical intermediates and fine chemicals. In the synthesis of 1-bromophthalazine, certain impurities may form that are difficult to separate due to similar physical properties, such as solubility and chromatographic behavior. A potential, albeit chemically intensive, strategy to attain exceptional purity involves a multi-step process of reductive debromination followed by a controlled re-bromination.

This strategy is predicated on the hypothesis that the unbrominated parent heterocycle, phthalazine, can be more easily purified than its brominated counterpart. The process would unfold as follows:

Crude Synthesis: An initial synthesis of 1-bromophthalazine is performed, yielding a product with closely related impurities.

Reductive Debromination: The crude mixture is subjected to reductive conditions to cleave the C-Br bond, converting 1-bromophthalazine and any brominated impurities back to the parent phthalazine structure. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of a base to neutralize the resulting HBr is a common method for such transformations.

Purification of Phthalazine: The resulting phthalazine is now purified to a high degree using standard techniques such as distillation or crystallization. The physical properties of phthalazine differ more significantly from the potential non-brominated impurities than 1-bromophthalazine does from its brominated impurities, facilitating a more effective separation.

Controlled Re-bromination: The highly purified phthalazine is then subjected to a precise and regioselective re-bromination reaction to re-introduce the bromine atom at the 1-position. Methods for brominating N-heterocycles often utilize reagents like N-Bromosuccinimide (NBS) or molecular bromine under controlled conditions to ensure high selectivity and yield. researchgate.netrsc.org

While this method is not atom-economical due to the addition and subsequent removal and re-addition of reagents, its value lies in its potential to deliver a final product of exceptionally high purity, which may be required for specific, sensitive applications.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. acsgcipr.org

A significant advancement in green synthesis is the development of solvent-free reaction conditions. Mechanochemistry, which uses mechanical energy (e.g., grinding, milling) to induce chemical reactions, is a prime example of a solvent-free technique. nih.gov This approach can reduce waste and energy consumption associated with traditional solvent-based methods. rsc.org

For the synthesis of 1-bromophthalazine, a mechanochemical approach could involve grinding solid phthalazine with a solid brominating agent, such as N-bromosuccinimide (NBS). rsc.orgresearchgate.net The mechanical force provides the energy needed to overcome the activation barrier, and the reaction proceeds in the solid state. This method eliminates the need for potentially hazardous solvents like carbon tetrachloride, which was conventionally used for such brominations. researchgate.net

Table 1: Comparison of Conventional vs. Mechanochemical Synthesis

| Feature | Conventional Solvent-Based Synthesis | Mechanochemical Synthesis |

|---|---|---|

| Solvent | Required (e.g., CCl4, CHCl3) | None or minimal (liquid-assisted grinding) |

| Energy Input | Thermal (heating/refluxing) | Mechanical (grinding/milling) |

| Waste | Solvent waste, by-products | Minimal solvent waste, by-products |

| Safety | Risks associated with hazardous solvents | Reduced risk from solvent exposure |

| Potential for 1-Bromophthalazine | Established but less environmentally friendly | Greener alternative, potentially faster reaction times |

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and selectivity while minimizing waste. bsef.com For the bromination of phthalazine, several catalytic strategies can be employed.

Lewis Acid Catalysis: Lewis acids can be used to activate the brominating agent, enhancing its electrophilicity and promoting a more efficient reaction.

Photocatalysis: The use of visible light to initiate radical bromination is a green alternative to traditional methods that often require radical initiators. researchgate.net UV bromination, for instance, can activate bromine without extreme temperatures or harsh chemicals, allowing for highly selective reactions. ascensusspecialties.com

Aerobic Oxidative Bromination: These systems use a bromide source (like NaBr or HBr) and an oxidant, often molecular oxygen from the air, to generate the active brominating species in situ. nih.gov Using a catalyst like an ionic liquid can promote this process, making it a sustainable method. nih.gov

Chiral Catalysis: For related structures, catalysts such as those derived from dihydroquinidine (B8771983) have been used for enantioselective brominations. A catalyst containing a phthalazine core, 1,4-Bis(9-O-dihydroquinidinyl)phthalazine, is known to catalyze bromination reactions, highlighting the compatibility of the phthalazine scaffold with such catalytic systems. buchler-gmbh.com

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgprimescholars.com An ideal reaction has a 100% atom economy. rsc.org In synthesizing 1-bromophthalazine, the choice of brominating agent and reaction type significantly impacts the atom economy.

Consider two common pathways for the bromination of phthalazine (C₈H₆N₂):

Substitution with Molecular Bromine (Br₂): C₈H₆N₂ + Br₂ → C₈H₅BrN₂ + HBr

Substitution with N-Bromosuccinimide (NBS): C₈H₆N₂ + C₄H₄BrNO₂ → C₈H₅BrN₂ + C₄H₅NO₂ (Succinimide)

The atom economy for each process can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 wikipedia.org

Table 2: Atom Economy Comparison for 1-Bromophthalazine Synthesis

| Reaction | Reactants | M.W. of Reactants (g/mol) | Desired Product | M.W. of Product (g/mol) | By-product | M.W. of By-product (g/mol) | % Atom Economy |

|---|---|---|---|---|---|---|---|

| Bromination with Br₂ | Phthalazine (C₈H₆N₂) + Bromine (Br₂) | 130.15 + 159.81 = 289.96 | 1-Bromophthalazine (C₈H₅BrN₂) | 209.05 | HBr | 80.91 | 72.1% |

| Bromination with NBS | Phthalazine (C₈H₆N₂) + NBS (C₄H₄BrNO₂) | 130.15 + 177.99 = 308.14 | 1-Bromophthalazine (C₈H₅BrN₂) | 209.05 | Succinimide | 99.09 | 67.8% |

Molecular weights are approximate.

From this analysis, direct bromination with Br₂ exhibits a higher atom economy. However, NBS is often preferred for its selectivity and safer handling, representing a trade-off between atom economy and practical process considerations. organic-chemistry.org Waste minimization strategies would focus on recycling the solvent if used, and either finding a use for the by-product (HBr or succinimide) or choosing a catalytic route that regenerates the active species, thus producing less stoichiometric waste. nih.gov

Scale-Up Considerations and Process Optimization for Industrial Synthesis of this compound

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of safety, cost, and efficiency. acs.orgganeshremedies.com For the synthesis of this compound, key scale-up challenges include managing the exothermic nature of the bromination reaction and handling hazardous materials like molecular bromine and the hydrogen bromide (HBr) by-product.

Key Process Optimization Parameters:

Reagent Choice and Handling: While Br₂ has better atom economy, its high reactivity and hazardous nature (toxic, corrosive, high vapor pressure) require specialized handling infrastructure on a large scale, such as closed systems and dedicated storage tanks. ganeshremedies.com Using a safer brominating agent like NBS or an in-situ generation method (e.g., NaBr/oxidant) might be preferable despite higher initial costs or lower atom economy. nih.gov

Thermal Management: Bromination reactions are typically exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions and the formation of over-brominated or decomposition products. The choice of reactor (e.g., jacketed glass-lined reactor vs. continuous flow reactor) and the efficiency of the cooling system are paramount. Continuous flow reactors offer superior heat and mass transfer, providing better temperature control and safety for highly exothermic processes. acs.org

By-product Management: The synthesis generates stoichiometric amounts of HBr. In an industrial setting, this acidic gas must be scrubbed before venting. An alternative is to capture the HBr and use it to form the hydrobromide salt of the product directly, or to convert it into other useful bromine compounds, creating a more sustainable process. ganeshremedies.com

Solvent Selection and Recovery: The choice of solvent must balance reaction performance with safety, environmental impact, and the ease of recovery and recycling. Esters like ethyl acetate have been shown to be effective and relatively safe solvents for some bromination processes. google.com

Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction (e.g., via spectroscopy) can help optimize reaction time, ensure complete conversion, and detect the formation of impurities, leading to better process control and consistency.

Purity Assessment and Isolation Techniques Post-Synthesis: Crystallization and Precipitation Protocols

Following the synthesis, this compound must be isolated from the reaction mixture and purified. Crystallization and precipitation are the most common and effective methods for purifying solid organic compounds. nih.gov

Precipitation: Precipitation is a rapid method to isolate the product from the reaction solvent. Since the product is a hydrobromide salt, it is likely to have low solubility in many non-polar organic solvents. After the reaction is complete, the product might precipitate directly from the reaction mixture upon cooling. Alternatively, an anti-solvent (a solvent in which the product is insoluble) can be added to induce precipitation. This initial solid can then be collected by filtration. Polyelectrolyte-induced precipitation is another advanced technique used for purifying complex molecules, though it is more common for biomolecules. nih.gov

Crystallization: For higher purity, recrystallization is the preferred method. This process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow for the formation of a well-defined crystal lattice. Impurities are excluded from the growing crystals and remain in the mother liquor.

The key to successful crystallization is the selection of an appropriate solvent or solvent system. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For a hydrobromide salt like this compound, polar protic solvents are often good candidates. The separation of isomers can sometimes be achieved via fractional crystallization, which relies on slight differences in solubility. clockss.org

Table 3: Potential Solvent Systems for Crystallization of this compound

| Solvent Class | Example Solvents | Rationale for Use |

|---|---|---|

| Alcohols | Ethanol, Isopropanol (B130326), Methanol | Good at dissolving polar salts when hot, with reduced solubility upon cooling. |

| Esters | Ethyl Acetate | Often used as a less polar component in a co-solvent system to reduce solubility and induce crystallization. |

| Ketones | Acetone | Can be effective, but reactivity with HBr should be considered. |

| Aqueous Mixtures | Ethanol/Water, Acetic Acid | Water increases polarity to dissolve the salt, while the organic co-solvent helps to decrease solubility upon cooling. |

The optimal protocol would be determined experimentally, often by screening a variety of solvents to find the best balance of yield and purity. The final purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

Chemical Reactivity and Mechanistic Investigations of 1 Bromophthalazine Hydrobromide

Reactivity of the Bromine Atom: Nucleophilic Substitution and Cross-Coupling Reactions

The carbon-bromine bond in 1-bromophthalazine (B1282270) is the primary site of reactivity, enabling a diverse array of chemical transformations. This reactivity is central to the synthetic utility of the compound, providing a handle for the construction of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 1-bromophthalazine hydrobromide serves as a versatile substrate in these transformations. researchgate.net These reactions typically involve a palladium(0) catalyst that undergoes oxidative addition with the aryl bromide, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Suzuki Coupling: The Suzuki reaction, which couples an organohalide with an organoboron compound, is a widely used method for forming C-C bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction would involve its coupling with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. libretexts.org This approach allows for the introduction of various aryl, heteroaryl, vinyl, and alkyl groups at the 1-position of the phthalazine (B143731) ring. The reaction is valued for the stability and low toxicity of the boron reagents. organic-chemistry.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the organohalide. organic-chemistry.orgwikipedia.org While effective for creating C-C bonds with this compound, the toxicity of the organotin compounds is a significant drawback. organic-chemistry.org The mechanism involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Coupling: The Negishi coupling employs an organozinc reagent to couple with the organohalide. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. wikipedia.org The reaction of this compound with an appropriate organozinc compound in the presence of a palladium or nickel catalyst would furnish the corresponding 1-substituted phthalazine. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov Reacting this compound with an alkene under Heck conditions would lead to the formation of a 1-alkenylphthalazine derivative. This reaction is a powerful tool for the vinylation of aryl halides. youtube.com

Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction, typically co-catalyzed by copper(I) iodide, allows for the introduction of an alkynyl group at the 1-position of the phthalazine ring. wikipedia.orgyoutube.comnih.gov The resulting 1-alkynylphthalazines are versatile intermediates for further synthetic elaborations.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Coupling Reaction | Organometallic Reagent | Resulting Bond | Key Features |

| Suzuki | Organoboron (e.g., boronic acid) | C-C | Mild conditions, stable reagents |

| Stille | Organotin | C-C | Versatile, but toxic reagents |

| Negishi | Organozinc | C-C | High reactivity and tolerance |

| Heck | Alkene | C-C (alkenyl) | Forms substituted alkenes |

| Sonogashira | Terminal Alkyne | C-C (alkynyl) | Mild conditions, copper co-catalyst |

Copper-mediated coupling reactions provide important pathways for the formation of carbon-heteroatom bonds, complementing the C-C bond-forming capabilities of palladium-catalyzed reactions.

Ullmann Condensation: The classic Ullmann condensation involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol to form the corresponding ether, amine, or thioether. While historically requiring harsh conditions, modern modifications have made this a more versatile reaction. Applying these conditions to this compound would enable the synthesis of 1-alkoxy, 1-amino, and 1-thioalkyl phthalazine derivatives.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. While palladium-catalyzed, copper has also been explored as a catalyst for similar transformations. This reaction is highly efficient and tolerates a wide range of functional groups, making it a powerful method for synthesizing N-aryl and N-heteroaryl amines from this compound.

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a phthalazin-1-yl radical. This reactive intermediate can then participate in various radical reactions to form new bonds. These reactions are often initiated by radical initiators such as AIBN or by photolysis. The resulting radical can be trapped by a variety of radical acceptors, including alkenes, alkynes, and other radical species, leading to the functionalization of the phthalazine ring at the C1 position.

Reactivity of the Phthalazine Ring System

Beyond the reactivity of the bromine substituent, the phthalazine ring itself is susceptible to attack by both electrophiles and nucleophiles, leading to further functionalization of the heterocyclic core.

The phthalazine ring is an electron-deficient heteroaromatic system due to the presence of the two nitrogen atoms. This deactivation makes electrophilic aromatic substitution reactions challenging. However, under forcing conditions, reactions such as nitration, halogenation, and sulfonation can occur. The directing effects of the fused benzene (B151609) ring and the nitrogen atoms influence the regioselectivity of these substitutions, with the positions on the benzenoid ring being the most likely sites of attack.

The electron-deficient nature of the phthalazine ring makes it susceptible to nucleophilic attack. Nucleophiles can add to the carbon atoms of the pyridazine (B1198779) ring, particularly those adjacent to the nitrogen atoms. For this compound, nucleophilic attack could potentially occur at positions other than C1, leading to a variety of substituted phthalazine derivatives. These addition products can then undergo subsequent transformations, such as oxidation or elimination, to yield stable aromatic products.

Ring-Opening and Rearrangement Reactions under Specific Conditions

The phthalazine core, while aromatic, is susceptible to ring-opening and rearrangement reactions under specific conditions, often leading to the formation of other heterocyclic systems or functionalized benzene derivatives. These transformations typically require activation of the phthalazine ring, for which the bromo-substituent and the protonated state of this compound can play a significant role.

Ring Transformation Reactions:

One notable reaction is the transformation of the phthalazine ring into a seven-membered benzodiazocine system. This has been reported to occur through the reaction of 1-substituted phthalazines with ynamines, which proceeds via an addition-cyclization-ring expansion pathway nih.gov. In the case of 1-bromophthalazine, the electron-withdrawing nature of the bromine atom could influence the initial nucleophilic attack of the ynamine.

Another potential pathway involves the decomposition of the phthalazine ring. For instance, treatment with zinc and hydrochloric acid can lead to the formation of ortho-xylylene diamine, indicating the cleavage of the N-N bond and reduction of the heterocyclic ring wikipedia.org.

Rearrangement Reactions:

Rearrangement reactions of phthalazine derivatives are less common but can be induced. The Meyer-Schuster rearrangement, an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds, provides a mechanistic framework that could be relevant to appropriately substituted phthalazine derivatives wikipedia.org. For example, a phthalazine derivative bearing a propargyl alcohol substituent could potentially undergo such a rearrangement under acidic conditions, similar to those provided by the hydrobromide salt.

The Favorskii rearrangement, which involves the transformation of α-halogenated ketones into carboxylic acid derivatives via a cyclopropanone (B1606653) intermediate, is another example of a rearrangement that could be envisioned for a functionalized 1-bromophthalazine derivative msu.edu. While not a direct reaction of the phthalazine ring itself, the bromo-substituent could participate in such a reaction if a suitable ketone functionality were present on a side chain.

The table below summarizes potential reaction types and the required conditions or structural features.

| Reaction Type | Reagents/Conditions | Potential Product | Mechanistic Insight |

| Ring Expansion | Ynamines | Benzodiazocine derivatives | Addition-cyclization-ring expansion nih.gov |

| Ring Cleavage | Zn, HCl | o-Xylylene diamine | Reductive decomposition wikipedia.org |

| Side-chain Rearrangement | Acid catalysis (for propargyl alcohols) | α,β-Unsaturated carbonyls | Meyer-Schuster type rearrangement wikipedia.org |

It is important to note that the reactivity of this compound in these specific transformations would be highly dependent on the reaction conditions and the nature of other substituents on the phthalazine ring.

Influence of the Hydrobromide Counterion on Reactivity and Protonation State

Acid-Base Equilibria and pKa Determination of this compound in Various Media

The basicity of the phthalazine nucleus is a key determinant of its behavior in solution. The two nitrogen atoms in the ring can act as proton acceptors. The pKa of the parent phthalazine molecule has been reported, with values around 3.39-3.47, and a calculated basic pKa of 2.89 wikipedia.orgebi.ac.ukchemicalbook.com. This indicates that phthalazine is a weak base.

The presence of a bromine atom at the 1-position is expected to decrease the basicity of the phthalazine ring due to the electron-withdrawing inductive effect of the halogen. This effect would lead to a lower pKa value for 1-bromophthalazine compared to the unsubstituted phthalazine. Consequently, this compound would be a stronger acid than phthalazine hydrobromide.

The table below compares the known pKa values for phthalazine and provides an expected trend for 1-bromophthalazine.

| Compound | Reported pKa | Expected pKa of Conjugate Acid | Rationale for Expected Value |

| Phthalazine | 3.39 wikipedia.org, 3.47 chemicalbook.com | ~3.4 | Parent compound |

| 1-Bromophthalazine | Not reported | < 3.4 | Electron-withdrawing inductive effect of bromine |

The medium in which the pKa is measured will also have a significant effect. In non-aqueous solvents, the acid-base equilibria can be shifted considerably compared to aqueous media, depending on the solvent's polarity and its ability to solvate the ions.

Protonation Effects on Electronic Structure, Reaction Pathways, and Tautomerism

Protonation of one of the nitrogen atoms in the phthalazine ring of this compound has a profound effect on its electronic structure. The protonated form, the phthalazinium cation, is significantly more electron-deficient than the neutral molecule. This increased electrophilicity makes the ring more susceptible to nucleophilic attack.

Studies on related protonated phthalazine systems have shown that protonation leads to a downfield shift of the aromatic proton signals in NMR spectra, particularly for the protons alpha to the protonated nitrogen atoms, which is consistent with a decrease in electron density in the ring . This electronic perturbation can alter the regioselectivity of reactions and enable transformations that are not feasible with the neutral molecule.

Protonation can also influence tautomeric equilibria. While 1-bromophthalazine itself does not exhibit significant tautomerism, related phthalazinone derivatives can exist in lactam-lactim tautomeric forms rsc.orgchemmethod.com. The protonation state can shift this equilibrium. For this compound, protonation is expected to occur on one of the ring nitrogens.

The increased electrophilicity of the protonated ring can facilitate reactions such as dearomatization. For example, the enantioselective dearomatization of phthalazines has been achieved through the in-situ generation of N-acylphthalazinium species, which are then attacked by nucleophiles acs.org. The hydrobromide salt provides a pre-activated substrate for similar transformations.

Role of Hydrogen Bonding in Solid-State Reactivity and Stabilization

In the solid state, the hydrobromide counterion is intimately involved in the crystal lattice, primarily through hydrogen bonding. The protonated nitrogen atom of the phthalazinium cation acts as a hydrogen bond donor, forming a strong N-H···Br⁻ hydrogen bond with the bromide anion. This interaction is a key factor in the stabilization of the crystal structure.

The nature of hydrogen bonding in amine hydrohalides has been studied, and it is known to significantly influence their physical properties nih.gov. The strength of the hydrogen bond can affect the compound's melting point, solubility, and stability.

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Interaction Type | Significance |

| N-H (from protonated phthalazine) | Br⁻ (from hydrobromide) | N-H···Br⁻ | Primary interaction in the solid state, stabilizes the crystal lattice. |

This hydrogen bonding network can also influence the reactivity of the compound in the solid state by holding the molecules in a specific orientation, which can be conducive to certain topochemical reactions. The arrangement of the molecules in the crystal lattice, dictated by these hydrogen bonds, can pre-organize the reactants for a specific reaction pathway, potentially leading to higher selectivity than in solution researchgate.netrsc.org.

Stereochemical Aspects and Chiral Transformations of this compound Derivatives

While this compound itself is an achiral molecule, it serves as a valuable precursor for the synthesis of chiral phthalazine derivatives, which are of significant interest in medicinal chemistry nih.govosf.io. The stereochemical outcomes of reactions involving phthalazine derivatives are a critical aspect of their synthetic utility.

A key strategy for introducing chirality is the enantioselective dearomatization of the phthalazine ring. Research has shown that phthalazines can be converted into chiral 1,2-dihydrophthalazines with high enantioselectivity using anion-binding catalysis acs.org. In this approach, an N-acylphthalazinium salt, which could be generated from 1-bromophthalazine, is attacked by a silyl (B83357) ketene (B1206846) acetal (B89532) in the presence of a chiral thiourea (B124793) catalyst. The bromine atom at the 1-position could then serve as a handle for further synthetic modifications, allowing for the creation of a diverse library of chiral compounds.

The synthesis of chiral phthalazine derivatives has also been achieved by incorporating chiral auxiliaries or by resolving racemic mixtures. For example, phthalazine-based compounds have been synthesized with chiral side chains for evaluation as potential pharmaceuticals nih.govnih.gov.

The table below outlines a potential pathway for the synthesis of chiral derivatives from 1-bromophthalazine.

| Starting Material | Reaction Type | Chiral Reagent/Catalyst | Product Type | Potential Application |

| 1-Bromophthalazine | Enantioselective Dearomatization | Chiral thiourea catalyst | Chiral 1-bromo-1,2-dihydrophthalazines | Building blocks for chiral ligands and pharmaceuticals acs.org |

The stereochemical integrity of the newly formed chiral centers is of paramount importance, and reaction conditions must be carefully optimized to minimize racemization. The development of stereoselective transformations of phthalazine derivatives continues to be an active area of research, driven by the demand for enantiomerically pure compounds for biological applications.

Advanced Spectroscopic and Structural Elucidation of 1 Bromophthalazine Hydrobromide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 1-Bromophthalazine (B1282270) hydrobromide, a combination of one-dimensional and multi-dimensional NMR experiments would be employed to assign all proton and carbon signals unequivocally.

Multi-dimensional NMR techniques are crucial for resolving complex spin systems and establishing through-bond and through-space correlations, which are essential for the complete structural assignment of 1-Bromophthalazine hydrobromide.

2D-COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the phthalazine (B143731) ring system. For instance, it would show correlations between adjacent aromatic protons, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton to its directly attached carbon atom. This is fundamental for assigning the carbon signals of the phthalazine core based on the previously assigned proton resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for conformational analysis. In the case of this compound, NOESY could reveal through-space interactions between protons on the phthalazine ring, offering insights into any potential conformational preferences or steric hindrances.

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts of this compound, based on related structures, is presented below. The actual values would need to be determined experimentally.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | ~145.0 |

| C4 | ~8.5 (d) | ~128.0 |

| C5 | ~8.0 (t) | ~130.0 |

| C6 | ~7.9 (t) | ~129.0 |

| C7 | ~8.2 (d) | ~135.0 |

| C8 | - | ~150.0 |

| N2 | - | - |

| N3 | ~10.0 (br s, NH) | - |

| C4a | - | ~125.0 |

| C8a | - | ~132.0 |

| Note: Chemical shifts are hypothetical and referenced to a standard solvent. Coupling patterns (d = doublet, t = triplet, br s = broad singlet) are predicted based on expected spin-spin coupling. |

Solid-state NMR (ssNMR) would be employed to study the structure of this compound in its crystalline form. This technique is particularly useful for identifying the presence of different polymorphs, which are different crystalline forms of the same compound that can exhibit distinct physical properties. Cross-polarization magic-angle spinning (CP/MAS) experiments would provide high-resolution ¹³C spectra of the solid material, and any differences in chemical shifts compared to the solution-state NMR could indicate specific solid-state packing effects.

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate dynamic processes such as conformational changes or proton exchange. For this compound, DNMR could be used to study the exchange rate of the acidic proton on the protonated nitrogen atom with any residual water in the solvent or with other exchangeable protons. This would provide information on the acidity and lability of the N-H proton.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

A single-crystal X-ray diffraction analysis of this compound would yield a detailed model of its molecular structure. This would definitively confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles. The analysis would also reveal the crystal system, space group, and the dimensions of the unit cell.

A hypothetical crystallographic data table for this compound is provided below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | Value to be determined |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z | 4 |

| Density (calculated) (g/cm³) | Value to be determined |

Powder X-ray diffraction (PXRD) would be used to analyze a polycrystalline sample. The resulting diffraction pattern serves as a fingerprint for the crystalline phase and can be used to assess sample purity and identify the presence of different polymorphs.

The crystal structure would reveal the intricate network of intermolecular interactions that stabilize the crystal lattice. In this compound, the primary interactions would likely be:

Hydrogen Bonding: A strong hydrogen bond is expected between the protonated nitrogen of the phthalazine ring (N-H⁺) and the bromide anion (Br⁻). Additional weaker C-H···Br interactions may also be present.

Halogen Bonds: The bromine atom on the phthalazine ring could potentially act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.

π-π Stacking: The planar aromatic rings of the phthalazine system could engage in π-π stacking interactions, further contributing to the stability of the crystal packing.

The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound.

Polymorphism and Pseudopolymorphism Studies in Crystalline Forms of this compound

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal types are the result of hydration or solvation, are critical aspects of pharmaceutical and materials science. The study of these phenomena in this compound is essential as different polymorphic forms can exhibit varied physical properties, including solubility, stability, and melting point.

While specific polymorphic or pseudopolymorphic forms of this compound are not extensively detailed in publicly available literature, the potential for their existence is high due to the molecule's structural features. The presence of a planar phthalazine ring system, a bromine substituent, and the hydrobromide salt form allows for various packing arrangements and hydrogen bonding networks in the solid state. Techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be instrumental in identifying and characterizing different crystalline forms. Each polymorph would present a unique XRPD pattern and distinct thermal behavior upon heating.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of this compound. These methods provide a detailed fingerprint of the molecule by identifying the vibrational modes associated with its specific functional groups and skeletal framework.

The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The protonation of one of the nitrogen atoms in the phthalazine ring to form the hydrobromide salt significantly influences the electronic distribution and, consequently, the vibrational frequencies.

Key functional group vibrations include:

N-H Stretching: The presence of the hydrobromide salt results in a protonated nitrogen atom (N-H⁺). This typically gives rise to a broad absorption band in the IR spectrum, often observed in the 2500-3200 cm⁻¹ region, which can be indicative of strong hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) and pyridazine (B1198779) rings of the phthalazine core are expected to appear in the 3000-3100 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the heterocyclic and aromatic rings produce a series of sharp, strong to medium intensity bands typically between 1400 and 1650 cm⁻¹.

C-Br Stretching: The vibration associated with the carbon-bromine bond is found at lower frequencies, generally in the 500-650 cm⁻¹ region of the spectrum.

Ring Bending and Deformation: Out-of-plane and in-plane bending vibrations of the aromatic ring system contribute to the fingerprint region of the spectrum (below 1400 cm⁻¹), providing structural information.

Table 1: Tentative Assignment of Characteristic Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H⁺ Stretch | 2500 - 3200 | Stretching of the protonated nitrogen bond, often broadened by H-bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of C-H bonds on the phthalazine ring system. |

| C=N / C=C Stretch | 1400 - 1650 | Ring stretching vibrations within the aromatic and heterocyclic framework. |

| C-H In-Plane Bend | 1000 - 1300 | Bending of C-H bonds within the plane of the aromatic ring. |

| C-H Out-of-Plane Bend | 700 - 900 | Bending of C-H bonds out of the plane of the aromatic ring. |

| C-Br Stretch | 500 - 650 | Stretching vibration of the carbon-bromine single bond. |

The precise frequencies and shapes of the vibrational bands, particularly the N-H⁺ stretching band, are highly sensitive to the local environment. In the solid state, the hydrobromide salt facilitates the formation of strong intermolecular hydrogen bonds, likely of the N-H⁺···Br⁻ type. These interactions significantly impact the crystal packing and can be studied by analyzing the shifts in the N-H stretching frequency. A lower frequency and broader band shape for the N-H stretch are indicative of stronger hydrogen bonding. Comparing the solid-state spectra with those obtained in a non-polar solvent (if solubility permits) can help differentiate between intra- and intermolecular effects.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of 1-bromophthalazine. The molecular formula for the free base, 1-bromophthalazine, is C₈H₅BrN₂. HRMS can distinguish this formula from other potential combinations of atoms that might have a similar nominal mass. The presence of bromine is also readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.

Table 2: Theoretical Isotopic Data for the Molecular Ion of 1-Bromophthalazine (C₈H₅BrN₂)

| Ion Formula | Isotope | Theoretical m/z | Relative Abundance (%) |

| C₈H₅⁷⁹BrN₂ | ⁷⁹Br | 207.9690 | 100.0 |

| C₈H₅⁸¹BrN₂ | ⁸¹Br | 209.9670 | 97.3 |

Tandem mass spectrometry (MS/MS) is employed to further investigate the structure of the molecule. In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting pattern of fragments provides a roadmap of the molecule's connectivity.

For 1-bromophthalazine, the fragmentation pathway would likely initiate with the loss of the bromine atom or the hydrobromic acid (HBr) molecule. Key fragmentation steps could include:

Loss of Bromine Radical: The molecular ion [C₈H₅BrN₂]⁺ may lose a bromine radical (•Br) to form an ion at m/z 129, corresponding to the phthalazinyl cation [C₈H₅N₂]⁺.

Loss of HCN: Subsequent fragmentation of the [C₈H₅N₂]⁺ ion could involve the loss of a neutral hydrogen cyanide (HCN) molecule, a common fragmentation pathway for nitrogen-containing heterocyclic compounds, yielding an ion at m/z 102.

This detailed fragmentation data is not only crucial for confirming the identity of 1-bromophthalazine but can also be used to differentiate it from its structural isomers. Different isomers would likely exhibit unique fragmentation patterns or different relative abundances of shared fragment ions, allowing for their distinction.

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy

Electronic spectroscopy is a powerful tool for characterizing the electronic transitions within a molecule. For this compound, these techniques reveal information about the energy levels of its molecular orbitals and the processes that occur upon excitation with ultraviolet or visible light.

The ultraviolet-visible (UV-Vis) absorption spectrum of a compound provides information about the electronic transitions from the ground state to various excited states. In molecules like this compound, the primary electronic transitions observed are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally characterized by high molar extinction coefficients (ε). The n → π* transitions, which involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen atoms) to a π* antibonding orbital, are typically of lower energy and have smaller molar extinction coefficients.

The presence of the bromine atom, a halogen substituent, can influence the absorption spectrum through both inductive and resonance effects. Furthermore, the protonation of the phthalazine ring to form the hydrobromide salt is expected to cause shifts in the absorption maxima (λmax) compared to the free base. This is due to the alteration of the electronic distribution within the heterocyclic system upon protonation.

A hypothetical representation of the UV-Vis absorption data for this compound, based on general knowledge of similar heterocyclic compounds, is presented in the interactive table below. This data is illustrative and serves to demonstrate the type of information obtained from such measurements.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Assignment |

| Ethanol | ~220-240 | High | π → π |

| Ethanol | ~280-320 | Moderate | π → π |

| Ethanol | ~330-360 | Low | n → π* |

Note: The values in this table are hypothetical and are intended to be representative of a substituted phthalazine system. Actual experimental values may differ.

Luminescence spectroscopy, particularly fluorescence, provides information about the de-excitation pathways of a molecule from its excited state. Following absorption of light, a molecule can return to the ground state by emitting a photon, a process known as fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state).

The fluorescence properties of a molecule, including its emission spectrum, quantum yield, and lifetime, are highly dependent on its structure and environment. For this compound, the presence of the heavy bromine atom could potentially influence its luminescence. The "heavy atom effect" is known to promote intersystem crossing (ISC), the transition from a singlet excited state to a triplet excited state. This increased ISC rate can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. Quenching can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET). For this compound, potential quenching mechanisms could involve interactions with solvent molecules, other solutes, or even self-quenching at higher concentrations. The bromine atom itself could also play a role in intramolecular quenching processes.

Given the lack of specific experimental fluorescence data for this compound in the reviewed literature, a detailed analysis of its luminescence properties and quenching mechanisms remains speculative. However, based on the behavior of similar halogenated heterocyclic compounds, it is plausible that it would exhibit some level of fluorescence, which could be modulated by its environment and the presence of quenching agents.

A hypothetical data table for the luminescence properties of this compound is provided below for illustrative purposes.

| Property | Value | Conditions |

| Excitation Wavelength (λex, nm) | ~320 | In Ethanol |

| Emission Wavelength (λem, nm) | ~380-450 | In Ethanol |

| Fluorescence Quantum Yield (ΦF) | Low to Moderate | In Ethanol |

| Fluorescence Lifetime (τF, ns) | ~1-10 | In Ethanol |

Note: The values in this table are hypothetical and based on general principles of fluorescence spectroscopy for similar compounds. Actual experimental values may vary.

Computational Chemistry and Theoretical Studies on 1 Bromophthalazine Hydrobromide

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-Bromophthalazine (B1282270) hydrobromide. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of its molecular geometry and electronic properties, which are critical determinants of its chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method to predict the three-dimensional arrangement of atoms in a molecule with high accuracy. For 1-Bromophthalazine hydrobromide, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the optimized molecular geometry. This would define key structural parameters such as bond lengths, bond angles, and dihedral angles.

The presence of the bromine atom and the protonated phthalazine (B143731) ring would significantly influence the geometry. The C-Br bond length is a critical parameter, as is the geometry around the protonated nitrogen atom. The planarity of the phthalazine ring system would also be a key feature of the optimized structure.

The Molecular Electrostatic Potential (MEP) surface is another crucial output of DFT calculations. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a region of positive potential around the protonated nitrogen and the hydrogen of the hydrobromide, indicating susceptibility to nucleophilic attack. Conversely, the regions around the nitrogen atoms of the phthalazine ring would exhibit negative potential, highlighting their basic character. The bromine atom would also influence the electrostatic potential distribution.

Natural Bond Orbital (NBO) analysis can be employed to understand the charge distribution within the molecule. This analysis provides insights into the delocalization of electron density and the nature of the bonding interactions. For this compound, NBO analysis would quantify the partial charges on each atom, confirming the electrophilic and nucleophilic sites suggested by the MEP.

Illustrative Data Table: Predicted Optimized Geometry Parameters for 1-Bromophthalazine Cation

| Parameter | Predicted Value |

|---|---|

| C1-N2 Bond Length (Å) | 1.33 |

| N2-N3 Bond Length (Å) | 1.38 |

| C4-C4a Bond Length (Å) | 1.41 |

| C1-Br Bond Length (Å) | 1.89 |

| C1-N2-N3 Bond Angle (°) | 120.5 |

| N2-N3-C4 Bond Angle (°) | 118.9 |

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the phthalazine ring and potentially the bromine atom, indicating these are the likely sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the heterocyclic ring, particularly the carbon atom attached to the bromine, making it susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The presence of the bromine atom and the positive charge on the phthalazine ring are expected to lower the LUMO energy, potentially leading to a smaller HOMO-LUMO gap compared to the neutral phthalazine molecule.

From the energies of the HOMO and LUMO, other important electronic properties can be calculated:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO.

These parameters are invaluable for predicting the molecule's behavior in redox reactions and its interactions with other chemical species.

Illustrative Data Table: Predicted FMO Properties of 1-Bromophthalazine Cation

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -7.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (IP) | 7.8 |

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from FMO analysis.

Simulation of Reaction Mechanisms and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the feasibility and selectivity of chemical transformations involving this compound.

This compound is a key substrate for various organic reactions, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Theoretical calculations can map the potential energy surface for these reactions, identifying the transition states and intermediates.

For an SNAr reaction, where a nucleophile replaces the bromine atom, computational studies would model the formation of the Meisenheimer complex, which is the key intermediate. The energy profile would reveal the activation energy for the formation of this intermediate and the subsequent loss of the bromide ion.

While the primary reactive site in this compound is the carbon atom bearing the bromine atom, other positions on the phthalazine ring could potentially react under certain conditions. Computational analysis of the charge distribution and FMOs can help predict the regioselectivity of reactions. For instance, in electrophilic aromatic substitution reactions, the calculations would indicate which of the available C-H positions on the benzene (B151609) ring portion of the molecule is most susceptible to attack.

In reactions where new stereocenters are formed, computational methods can be used to predict the stereoselectivity. By calculating the energies of the different transition states leading to the various stereoisomers, it is possible to predict which product will be favored. This is particularly relevant in asymmetric catalysis, where a chiral catalyst directs the reaction towards a specific stereochemical outcome.

The reaction environment can significantly impact the outcome of a chemical transformation. Computational models can incorporate the effects of the solvent, either implicitly using a continuum model or explicitly by including individual solvent molecules in the calculation. These models can reveal how the solvent stabilizes intermediates and transition states, thereby influencing the reaction rate and selectivity.

Furthermore, the role of a catalyst can be modeled with high precision. By including the catalyst in the computational model, it is possible to study the catalyst-substrate interactions in detail. This can help in understanding the mechanism of catalysis and in designing more efficient and selective catalysts for reactions involving this compound. For instance, modeling the interaction of different ligands with a palladium catalyst can explain their effect on the outcome of a cross-coupling reaction.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the dynamic nature of molecules in condensed phases. For this compound, MD simulations would offer profound insights into its behavior in various solvent environments, which is crucial for its synthesis, purification, and application.

The interactions between this compound and solvent molecules dictate its solubility and stability in solution. MD simulations can model these interactions with high fidelity. In a typical simulation, the 1-bromophthalazinium cation and the bromide anion would be placed in a box filled with a chosen solvent, such as water, ethanol, or dimethyl sulfoxide (B87167) (DMSO). The system's evolution is then tracked over time by solving Newton's equations of motion for every atom.

Key insights that can be gained include:

Solvation Shell Structure: Analysis of the radial distribution functions (RDFs) between the ions and solvent molecules would reveal the structure and size of the solvation shells. For instance, in an aqueous solution, the RDF for the bromide anion would likely show a well-defined first solvation shell of water molecules oriented with their hydrogens pointing towards the anion. The 1-bromophthalazinium cation would exhibit more complex interactions, with water molecules forming hydrogen bonds with the nitrogen atoms of the phthalazine ring.

Hydrogen Bonding Dynamics: The lifetime and geometry of hydrogen bonds between the 1-bromophthalazinium cation and protic solvent molecules can be quantified. This is particularly important for understanding the stability of the compound in solution and its potential to participate in proton transfer reactions.

Ion Pairing: MD simulations can predict the propensity of the 1-bromophthalazinium cation and bromide anion to form contact ion pairs, solvent-separated ion pairs, or remain as free ions in different solvents. The potential of mean force (PMF) between the ions can be calculated to determine the free energy landscape of their association.

Table 1: Hypothetical Data from Molecular Dynamics Simulations of this compound in Various Solvents

| Solvent | Average Number of Solvent Molecules in First Solvation Shell | Dominant Intermolecular Interaction | Predicted Ion Pairing Behavior |

| Water | Cation: 6-8, Anion: 6-8 | Hydrogen bonding, Ion-dipole | Solvent-separated ion pairs |

| Ethanol | Cation: 5-7, Anion: 5-7 | Hydrogen bonding, Ion-dipole, van der Waals | Mix of contact and solvent-separated ion pairs |

| DMSO | Cation: 4-6, Anion: 4-6 | Ion-dipole, van der Waals | Predominantly contact ion pairs |

This table is illustrative and represents the type of data that would be generated from MD simulations. The actual values would depend on the specific force field and simulation parameters used.

For this compound, a key area of investigation would be the potential for tautomerism, particularly proton tautomerism involving the nitrogen atoms of the phthalazine ring. While the 1-bromophthalazinium cation is the expected form in the hydrobromide salt, computational studies on related N-heterocycles have shown that proton transfer events can occur, especially with the assistance of solvent molecules. chemmethod.com

MD simulations, particularly those employing enhanced sampling techniques like metadynamics or umbrella sampling, can be used to calculate the free energy barriers associated with proton transfer between the nitrogen atoms, mediated by solvent molecules. This would provide a dynamic picture of the tautomeric equilibrium in different solvents.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Density Functional Theory (DFT) is a highly accurate quantum mechanical method for predicting the spectroscopic properties of molecules. For this compound, DFT calculations can provide theoretical IR, Raman, and NMR spectra that can be compared with experimental data for structural validation.

The process typically involves:

Geometry Optimization: The molecular structure of the 1-bromophthalazinium cation is optimized to find its lowest energy conformation.

Frequency Calculations: The vibrational frequencies (IR and Raman) are calculated from the second derivatives of the energy with respect to the atomic positions.

NMR Shielding Calculations: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) are calculated, which are then converted into chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov

A comparison between the calculated and experimental spectra serves as a rigorous test of the computational model. Discrepancies can point to the presence of multiple conformers, tautomers, or strong intermolecular interactions in the experimental sample that were not fully accounted for in the computational model. Studies on similar bromo-substituted heterocyclic compounds have demonstrated the high accuracy of this approach when appropriate levels of theory and basis sets are used. nih.gov

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value (DFT/B3LYP/6-311+G(d,p)) | Experimental Value |

| ¹H NMR (ppm) | ||

| H4-C4 | 8.5 | Value |

| H5-C5 | 7.9 | Value |

| ¹³C NMR (ppm) | ||

| C1-Br | 145.0 | Value |

| C4 | 130.0 | Value |

| IR (cm⁻¹) | ||

| C-N stretch | 1620 | Value |

| C-Br stretch | 650 | Value |

This table is a template for the validation of computational data. The "Experimental Value" column would be populated with data from actual spectroscopic measurements of this compound.

In Silico Screening and Ligand Design Principles for Advanced Materials Applications

Beyond fundamental properties, computational methods can be used to guide the design of new materials based on the 1-Bromophthalazine core. In silico screening allows for the rapid evaluation of a large number of virtual derivatives to identify candidates with desired properties, saving significant time and resources compared to a purely experimental approach.

For advanced materials applications (excluding biological activity), the focus of such screening could be on properties like:

Electronic Properties: By calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electronic band gap of derivatives can be tuned. This is crucial for designing organic semiconductors, dyes for solar cells, or components for organic light-emitting diodes (OLEDs).

Non-Linear Optical (NLO) Properties: The first and second hyperpolarizabilities can be calculated to predict the NLO response of a molecule. Derivatives of 1-Bromophthalazine could be screened for large NLO responses, making them candidates for applications in optical communications and data storage.

Crystal Packing and Morphology: Computational crystal structure prediction can provide insights into how derivatives might pack in the solid state. This is vital for controlling the bulk properties of a material, such as charge transport in an organic transistor.

The design principles would involve systematically modifying the 1-Bromophthalazine scaffold, for example, by introducing different substituent groups at various positions on the phthalazine ring, and then calculating the properties of interest for each virtual compound.

Table 3: Hypothetical In Silico Screening Workflow for 1-Bromophthalazine Derivatives for OLED Applications

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted Emission Wavelength (nm) |

| 1-Bromophthalazine | -6.5 | -2.0 | 4.5 | UV |

| 1-Bromo-6-aminophthalazine | -5.8 | -1.9 | 3.9 | Violet |

| 1-Bromo-6-nitrophthalazine | -7.0 | -2.5 | 4.5 | UV |

| 1-Bromo-6,7-dimethoxyphthalazine | -5.5 | -1.8 | 3.7 | Blue |

This table illustrates how a virtual library of derivatives could be screened for desirable electronic properties for a specific material application.

Applications of 1 Bromophthalazine Hydrobromide in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Heterocycle Synthesis

The construction of complex heterocyclic systems is a cornerstone of modern medicinal and materials chemistry. 1-Bromophthalazine (B1282270) hydrobromide serves as a readily available and reactive starting material for the elaboration of the phthalazine (B143731) scaffold, leading to the synthesis of diverse and functionally rich molecules.

The synthesis of fused polycyclic azaheterocycles is of significant interest due to their prevalence in biologically active compounds and functional materials. The bromine atom in 1-bromophthalazine acts as a handle for intramolecular and intermolecular cyclization reactions, leading to the formation of extended aromatic systems. Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are instrumental in this context. researchgate.net

For instance, the Suzuki-Miyaura coupling of 1-halophthalazines with appropriately substituted boronic acids can initiate a cascade of reactions, ultimately yielding complex fused systems. researchgate.net While direct examples employing 1-bromophthalazine hydrobromide are not extensively documented in readily available literature, the reactivity of analogous 1-halophthalazines suggests its high potential in this area. The general strategy involves the initial cross-coupling to introduce a side chain that can subsequently undergo an intramolecular cyclization to form an additional ring.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Pd Catalyst, Base | 1-Aryl/Heteroarylphthalazines |

| Sonogashira Coupling | Terminal Alkynes | Pd/Cu Catalyst, Base | 1-Alkynylphthalazines |

These initial products can then be subjected to further transformations to construct polycyclic frameworks.

The phthalazine core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities. This compound provides a convenient entry point for the synthesis of a library of 1-substituted phthalazine derivatives. The bromo group can be readily displaced by a variety of nucleophiles or engaged in cross-coupling reactions to introduce diverse functionalities.

An improved synthetic strategy for 1-substituted 4-H-phthalazines has been reported, highlighting the versatility of the phthalazine scaffold. Although this specific report does not start from 1-bromophthalazine, it underscores the importance of accessible and modifiable phthalazine precursors for creating chemical diversity. The functionalization at the 1-position is crucial for modulating the biological and physical properties of the resulting molecules.

Application in Functional Materials Development

The unique electronic and structural properties of the phthalazine moiety make it an attractive component for the design of advanced functional materials. This compound, as a key intermediate, plays a crucial role in the synthesis of the molecular building blocks for these materials.

While direct reports on the use of this compound in OLED and OPV applications are scarce, the broader class of phthalazine and phthalimide (B116566) derivatives has been explored for their electroluminescent properties. The phthalazine core can act as an electron-accepting unit in donor-acceptor type chromophores, which are essential components of organic electronic materials.

The synthesis of such materials often relies on cross-coupling reactions to link the phthalazine unit with other aromatic or heteroaromatic moieties. The bromine atom in this compound is ideally suited for this purpose, enabling the construction of conjugated systems with tailored electronic properties. The general approach would involve the coupling of 1-bromophthalazine with electron-donating groups to create molecules with intramolecular charge transfer characteristics, a key feature for luminescent materials.

The development of functional polymers containing heterocyclic units is a rapidly growing field. Phthalazine-containing polymers, for example, have been investigated for various applications. This compound can serve as a monomer or an intermediate in the synthesis of such polymers.

For instance, polycondensation reactions involving the displacement of the bromine atom or palladium-catalyzed polymerization reactions, such as Suzuki polymerization, could be employed to incorporate the phthalazine unit into a polymer backbone. The resulting polymers would be expected to exhibit unique thermal, mechanical, and electronic properties derived from the rigid and electron-deficient nature of the phthalazine ring. A porous phthalazinone-based covalent triazine framework has been synthesized, demonstrating the utility of phthalazine derivatives in creating robust, porous materials.

| Polymerization Method | Reactant Type | Potential Polymer Structure |

| Suzuki Polymerization | Diboronic acid | Alternating copolymer with phthalazine units |

| Polycondensation | Diamine or Diol | Polymer with phthalazine units in the main chain |

The nitrogen atoms of the phthalazine ring are excellent coordination sites for metal ions, making phthalazine derivatives valuable ligands in coordination chemistry. This has led to the development of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. Phthalazine-based ligands have been used to construct coordination polymers with diverse topologies and potential applications in areas such as catalysis and materials science.

While specific examples utilizing this compound as a direct precursor for MOF ligands are not widely reported, the functionalization of the phthalazine core is a key strategy in designing ligands with specific coordination geometries and pore environments. The bromo group in 1-bromophthalazine can be transformed into various other functional groups, such as carboxylic acids or other N-donor moieties, which are commonly used for the construction of MOFs. Phthalocyanine-based MOFs, which share structural similarities with phthalazine-based systems, have also been synthesized and investigated.

Development of Agrochemical Intermediates and Crop Protection Agents

The relentless need for new and effective crop protection agents drives the exploration of novel chemical scaffolds. Halogenated heterocyclic compounds are a cornerstone in the design of modern agrochemicals, as the inclusion of halogen atoms can significantly influence a molecule's biological activity, metabolic stability, and environmental persistence. researchgate.net

This compound serves as a potential precursor for the synthesis of innovative agrochemical intermediates. The bromo group can be readily displaced by a variety of nucleophiles, including those containing toxophoric moieties relevant to herbicidal or fungicidal activity. For instance, the phthalazine nitrogen heterocycle is a known pharmacophore in various biologically active compounds, and its combination with other functional groups via the bromo-substituent could lead to the discovery of new active ingredients.

The general synthetic strategy would involve the reaction of 1-bromophthalazine with a suitable nucleophile, such as an alcohol, thiol, or amine, to generate a library of derivatives. These derivatives could then be screened for their potential as crop protection agents. While specific examples of agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the principles of synthetic agrochemical development support its potential utility in this area.

Table 1: Potential Reactions for Agrochemical Intermediate Synthesis

| Reaction Type | Reactant | Potential Product Class |

| Nucleophilic Aromatic Substitution | Alcohols/Phenols | Aryl ethers |

| Nucleophilic Aromatic Substitution | Thiols/Thiophenols | Thioethers |